![molecular formula C19H19N3O3S B2941212 2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-97-0](/img/structure/B2941212.png)
2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality 2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Macromolecular Adduct Formation and Metabolism
Research into macromolecular adduct formation and metabolism of heterocyclic amines (such as MeIQx and PhIP) in humans and rodents at low doses provides insight into the interaction of similar compounds with biological systems. These studies reveal that protein and DNA adduct levels in rodents are dose-dependent and that metabolite profiles differ substantially between humans and rodents, suggesting that rodent models may not fully represent the human response to exposure to these compounds (Turteltaub et al., 1999).
Presence of Carcinogenic Heterocyclic Amines
The presence of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet but not in patients receiving parenteral alimentation highlights human exposure to these compounds through food. This suggests that dietary sources are a significant route of exposure to such chemicals, with implications for understanding the exposure and potential health effects of related chemical structures (Ushiyama et al., 1991).
Dietary Heterocyclic Amines and Cancer Risk
A study on dietary heterocyclic amines and the risk of lung cancer among Missouri women indicates the potential carcinogenic effects of these compounds found in meats cooked at high temperatures. This research suggests a relationship between the consumption of certain cooking-related compounds and increased cancer risk, which may extend to structurally similar compounds like the one (Sinha et al., 2000).
Biomonitoring and Metabolism Studies
Studies on urinary metabolites of novel compounds in rats and humans, as well as the effects of new anticoagulants on platelet activation, demonstrate the importance of biomonitoring for understanding the metabolism and physiological impacts of chemical compounds. These studies provide valuable insights into how compounds are processed in the body and their potential health implications (Atsumi et al., 2001; Matsuo et al., 1986).
Propriétés
IUPAC Name |
5-(5-methylfuran-2-yl)-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-9-26-19-21-17-16(18(24)22-19)15(13-8-7-10(2)25-13)14-11(20-17)5-4-6-12(14)23/h3,7-8,15H,1,4-6,9H2,2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXBKIYCXWUGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2941133.png)


![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2941137.png)
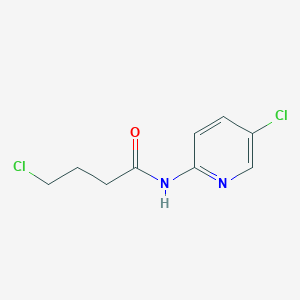
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2941139.png)
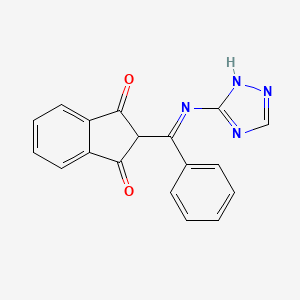
![3-Methyl-7-[(4-methylphenyl)methyl]-8-propylsulfanylpurine-2,6-dione](/img/structure/B2941145.png)
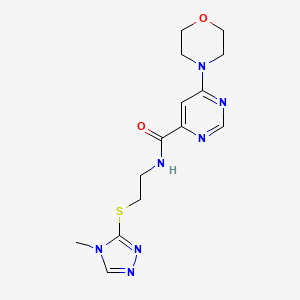
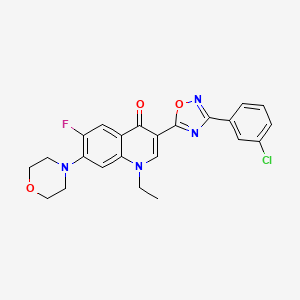
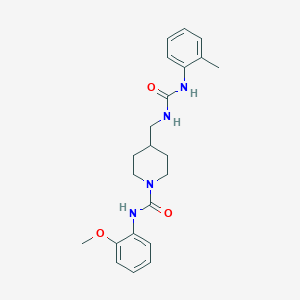

![1-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-phenylpiperazine](/img/structure/B2941152.png)